Home > Products > Screening Compounds P5213 > Topiramate potassium
Topiramate potassium - 488127-51-1

Topiramate potassium

Catalog Number: EVT-15325862
CAS Number: 488127-51-1
Molecular Formula: C12H20KNO8S
Molecular Weight: 377.45 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of topiramate involves several steps, typically starting from simple monosaccharide precursors. The most common method includes the sulfamoylation of a sugar derivative, which introduces the sulfamate group essential for its biological activity. Key steps in the synthesis include:

  1. Formation of the Sugar Backbone: A monosaccharide such as D-fructose is modified to create a suitable precursor.
  2. Sulfamoylation: This step introduces the sulfamate group, typically using sulfamic acid or its derivatives.
  3. Purification: The product is purified through crystallization or chromatography to obtain topiramate potassium in a suitable form for pharmaceutical use.

Technical details regarding reaction conditions (temperature, solvents) and purification methods are crucial for optimizing yield and purity but are often proprietary to manufacturers.

Molecular Structure Analysis

The molecular structure of topiramate potassium features a complex arrangement that includes:

  • Core Structure: A monosaccharide framework.
  • Functional Groups: A sulfamate group (-SO_2NH_2) attached to the sugar backbone.
  • Potassium Ion: The presence of potassium enhances solubility and bioavailability.

Structural Data

  • Chemical Formula: C12H20KNO8SC_{12}H_{20}KNO_8S
  • CAS Number: 488127-51-1
  • Molecular Weight: 377.45 g/mol

The three-dimensional structure can be represented using molecular modeling software to visualize interactions with biological targets.

Chemical Reactions Analysis

Topiramate undergoes various chemical reactions relevant to its pharmacological activity:

  1. Inhibition of Carbonic Anhydrase: Topiramate acts as a weak inhibitor of carbonic anhydrase enzymes, affecting bicarbonate reabsorption in renal tubules, which can lead to metabolic acidosis .
  2. Interaction with Ion Channels: It modulates voltage-gated sodium channels and enhances GABA-A receptor activity, contributing to its anticonvulsant effects .
  3. Reactions with Glutamate Receptors: The compound antagonizes certain glutamate receptors (AMPA and kainate), reducing excitatory neurotransmission.

These reactions are pivotal in understanding both therapeutic effects and potential side effects associated with topiramate use.

Mechanism of Action

Topiramate's mechanism of action is multifaceted:

  • GABA-A Receptor Modulation: It enhances inhibitory neurotransmission by increasing GABA-A receptor activity, which stabilizes neuronal membranes and reduces excitability.
  • Sodium Channel Blockade: By inhibiting voltage-gated sodium channels, topiramate decreases neuronal firing rates, thereby controlling seizures.
  • Glutamate Receptor Antagonism: The drug reduces excitatory synaptic transmission by inhibiting glutamate receptors, further contributing to its anticonvulsant properties .

This combination of actions results in effective seizure control and migraine prevention.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of potassium ions.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • pH Range: Exhibits stability within physiological pH ranges.

Relevant data regarding solubility and stability are critical for formulation development in pharmaceutical applications.

Applications

Topiramate potassium has several scientific uses:

  1. Anticonvulsant Therapy: Used as monotherapy or adjunctive therapy in various seizure disorders including partial-onset seizures and generalized tonic-clonic seizures.
  2. Migraine Prophylaxis: Approved for preventing migraine headaches in adults and adolescents aged 12 years and older.
  3. Weight Management: In combination with phentermine, it aids in weight loss by suppressing appetite .
  4. Research Applications: Investigated for potential uses in mood disorders due to its effects on neurotransmitter systems.

The versatility of topiramate potassium underscores its significance in clinical settings and ongoing research into additional therapeutic applications.

Historical Development and Discovery of Topiramate Potassium

Serendipitous Discovery During Antidiabetic Drug Research

Topiramate’s origin traces back to the 1970s at McNeil Laboratories (a Johnson & Johnson subsidiary), where researchers initially investigated fructose-1,6-diphosphate analogues for antidiabetic applications. Chemist Bruce E. Maryanoff synthesized a series of sulfamate derivatives, including the compound 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate (later named topiramate), as intermediates for potential insulin-sensitizing agents [1] [9]. Pharmacologist Joseph F. Gardocki, while screening corporate compound libraries for anticonvulsant activity, selected this molecule due to its structural similarity to known carbonic anhydrase inhibitors. Unexpectedly, it demonstrated potent seizure suppression in the murine Maximal Electroshock Seizure (MES) model—a benchmark predictive of human efficacy against partial and generalized tonic-clonic seizures [1] [9]. This serendipitous finding pivoted topiramate’s development from metabolic disorders to neurology, highlighting phenotypic screening’s role in drug discovery [1].

Table 1: Key Events in Topiramate’s Serendipitous Discovery

YearEventSignificance
1979Synthesis of fructose-derived sulfamate intermediatesInitial focus on antidiabetic drug candidates
1979-1980Screening in MES model by Joseph GardockiDiscovery of potent anticonvulsant activity (ED₅₀: 20-40 mg/kg in mice)
Mid-1980sMechanism exploration initiatedShift from metabolic to neurological therapeutic focus

Evolution from Parent Compound to Potassium Salt Formulation

The original topiramate molecule (C₁₂H₂₁NO₈S) is a sulfamate-substituted monosaccharide featuring a bicyclic ketal structure derived from D-fructose. This design enhances blood-brain barrier penetration by masking polar hydroxyl groups [1] [7]. While effective, chronic use revealed dose-limiting metabolic acidosis and hypokalemia attributable to its weak carbonic anhydrase inhibition (CA-II and CA-IV isoforms), promoting renal bicarbonate wasting and potassium loss [2] [6]. To mitigate these effects, researchers developed topiramate potassium—a salt formulation integrating potassium cations directly into the crystalline structure. This innovation aimed to:

  • Counteract potassium depletion: By co-delivering bioavailable potassium ions, the salt reduces hypokalemia risk without compromising antiseizure efficacy [2] [6].
  • Improve solubility: Enhanced aqueous dissolution facilitates liquid formulations (e.g., suspensions), critical for pediatric and dysphagic patients [8].
  • Stabilize pH-dependent degradation: Potassium salt formation reduces acid-catalyzed hydrolysis susceptibility compared to the free acid form [8].

Synthesis involved reacting topiramate acid with potassium hydroxide or carbonate in polar solvents (e.g., ethanol/water mixtures), followed by crystallization to achieve >99% purity [8]. Patent analyses confirm distinct physicochemical profiles, including higher melting points and altered X-ray diffraction patterns versus the parent compound [3] [8].

Chronology of Patent Approvals and Regulatory Milestones

Topiramate potassium’s development is marked by strategic intellectual property expansions beyond the original compound. Key milestones include:

  • Original Topiramate Approval: The FDA granted approval in 1996 for epilepsy under the brand name Topamax® (Ortho-McNeil). Initial patents covered the base molecule (US Patent 4,513,006) and epilepsy indications [5] [9].
  • Potassium Salt Formulation Patents: Patent EP2829267A1 (filed 2013) detailed sustained-release pellet formulations using ion-exchange resins or matrix polymers (e.g., ethylcellulose) to prolong topiramate potassium release [3]. Patent EP3883546A1 (2018) optimized oral suspension stability via micronized drug particles (D₉₀ < 50 μm), suspending agents (xanthan gum), and pH buffers (citrate-phosphate) to prevent aggregation and maintain bioavailability >90% versus tablets [8].
  • Combination Therapy Approvals: The phentermine/topiramate extended-release combination (Qsymia®) received FDA approval in 2012 for obesity, leveraging topiramate’s weight-reducing effects [4] [5].
  • Pediatric Formulations: Liquid topiramate potassium suspensions (e.g., US Patent 10,105,343) gained traction post-2010, addressing dosing flexibility needs in children [8].

Table 2: Major Patents and Regulatory Milestones for Topiramate Potassium

YearPatent/ApprovalFocus AreaKey Innovation
1996FDA NDA 020505Topiramate (Topamax®) for epilepsyOriginal approval for partial-onset seizures
2012FDA NDA 022580Phentermine/topiramate ER (Qsymia®)First approval for obesity management
2013EP2829267A1Sustained-release pelletsPotassium salt integrated into enteric-coated multiparticulate systems
2018EP3883546A1Stable oral suspensionsMicronized topiramate potassium with viscosity enhancers and pH buffers
2021US 2021/0252921A1Pediatric liquid formulationsTaste-masked suspensions with sucralose/simethicone for enhanced palatability

Properties

CAS Number

488127-51-1

Product Name

Topiramate potassium

IUPAC Name

potassium;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonylazanide

Molecular Formula

C12H20KNO8S

Molecular Weight

377.45 g/mol

InChI

InChI=1S/C12H20NO8S.K/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h7-9H,5-6H2,1-4H3,(H-,13,14,15);/q-1;+1/t7-,8-,9+,12+;/m1./s1

InChI Key

VEKVPJSPZRTTGR-WGAVTJJLSA-N

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[K+]

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.